5-chloro-6-(oxolan-3-yloxy)-N-(quinolin-5-yl)pyridine-3-carboxamide
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Overview
Description
5-chloro-6-(oxolan-3-yloxy)-N-(quinolin-5-yl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of nicotinamides. This compound is characterized by the presence of a quinoline ring, a tetrahydrofuran moiety, and a chloro substituent on the nicotinamide backbone. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-(oxolan-3-yloxy)-N-(quinolin-5-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Ring: Starting from aniline derivatives, the quinoline ring can be synthesized through a Skraup synthesis or Friedländer synthesis.
Introduction of the Chloro Group: Chlorination of the nicotinamide ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Tetrahydrofuran Moiety: This step may involve the reaction of a tetrahydrofuran derivative with the nicotinamide intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydrofuran moiety, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions may target the nitro group (if present) on the quinoline ring, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield lactones, while substitution reactions could introduce new functional groups like amines or ethers.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-chloro-6-(oxolan-3-yloxy)-N-(quinolin-5-yl)pyridine-3-carboxamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The quinoline ring is known for its ability to intercalate with DNA, while the nicotinamide moiety may interact with enzymes involved in cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide Derivatives: Compounds like nicotinamide adenine dinucleotide (NAD) and nicotinamide riboside.
Quinoline Derivatives: Compounds such as chloroquine and quinine.
Tetrahydrofuran Derivatives: Compounds like tetrahydrofuran itself and its various substituted derivatives.
Uniqueness
5-chloro-6-(oxolan-3-yloxy)-N-(quinolin-5-yl)pyridine-3-carboxamide is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
5-chloro-6-(oxolan-3-yloxy)-N-quinolin-5-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c20-15-9-12(10-22-19(15)26-13-6-8-25-11-13)18(24)23-17-5-1-4-16-14(17)3-2-7-21-16/h1-5,7,9-10,13H,6,8,11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQFORKPZZPRTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=CC=CC4=C3C=CC=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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